Product packaging for 3-(pyridin-3-yl)-1H-indazol-5-amine(Cat. No.:CAS No. 1176535-07-1)

3-(pyridin-3-yl)-1H-indazol-5-amine

Cat. No.: B1497831
CAS No.: 1176535-07-1
M. Wt: 210.23 g/mol
InChI Key: XEWKAEBHIWNHQU-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. epa.gov These structures are fundamental building blocks in medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules incorporating them. bldpharm.combldpharm.comepa.govnih.gov Their prevalence stems from their ability to engage in various biological interactions, including hydrogen bonding, which is crucial for the binding of drugs to their target proteins and nucleic acids. bldpharm.com

An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their status as privileged structures in drug design. bldpharm.combldpharm.com The presence of nitrogen atoms in these rings can influence the molecule's physical and chemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for a compound's journey to becoming an effective therapeutic agent. nih.gov Modifications to these heterocyclic rings can significantly alter a molecule's biological activity, including its anti-inflammatory, antibacterial, anti-tumor, antiviral, and antifungal properties. nih.gov

The 1H-Indazole Nucleus as a Privileged Scaffold for Drug Discovery

The 1H-indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.com This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new drugs. The indazole structure is present in a wide array of compounds that exhibit diverse and significant pharmacological activities. mdpi.com

Indazole derivatives have been investigated for a broad spectrum of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents. mdpi.comdrugbank.com The versatility of the indazole scaffold allows for chemical modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. This adaptability has led to the development of numerous indazole-based compounds that are either in clinical use or undergoing clinical trials.

Historical Context of Indazole Derivatives in Therapeutic Development

The therapeutic potential of indazole derivatives has been recognized for several decades. One of the early examples of a commercially successful drug featuring the indazole core is Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties. Another notable example is Granisetron, a serotonin (B10506) 5-HT3 receptor antagonist used to prevent and treat nausea and vomiting associated with cancer chemotherapy and radiation therapy. nih.gov

In more recent years, the focus of research on indazole derivatives has expanded significantly, particularly in the field of oncology. A number of indazole-based compounds have been developed as kinase inhibitors, which are targeted cancer therapies that block the action of proteins called kinases that are involved in cancer cell growth and survival. researchgate.net For instance, Linifanib and Entrectinib are indazole-containing multi-target kinase inhibitors that have been investigated in clinical trials for various types of cancer. mdpi.com The continued exploration of indazole derivatives in drug discovery programs underscores the enduring importance of this scaffold in the development of novel therapeutics. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N4 B1497831 3-(pyridin-3-yl)-1H-indazol-5-amine CAS No. 1176535-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-3-yl-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-9-3-4-11-10(6-9)12(16-15-11)8-2-1-5-14-7-8/h1-7H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWKAEBHIWNHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653488
Record name 3-(Pyridin-3-yl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176535-07-1
Record name 3-(Pyridin-3-yl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Pyridin 3 Yl 1h Indazol 5 Amine and Analogues

Overview of Key Synthetic Routes

The construction of the 3-(pyridin-3-yl)-1H-indazol-5-amine core generally involves two main strategies: formation of the indazole ring system followed by the introduction of the pyridine (B92270) moiety, or the coupling of appropriately substituted precursors that already contain the pyridine and a latent indazole fragment.

Initial routes often relied on classical methods for indazole formation, such as the diazotization of anilines or the cyclization of hydrazones. However, modern approaches have increasingly shifted towards more efficient and versatile transition-metal-catalyzed reactions. These contemporary methods offer greater functional group tolerance and milder reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone in the synthesis of biaryl compounds, including the indazole-pyridine system. These methods provide a powerful and direct means of forming the critical carbon-carbon bond between the indazole and pyridine rings.

Suzuki-Miyaura Coupling in the Synthesis of Indazole-Pyridine Systems

The Suzuki-Miyaura coupling is one of the most widely used methods for forging the C-C bond between the indazole and pyridine moieties. researchgate.netlibretexts.org This reaction typically involves the palladium-catalyzed coupling of a halo-indazole with a pyridine-boronic acid or its corresponding boronate ester. A key intermediate in several syntheses is 5-bromo-1H-indazol-3-amine or a protected version thereof.

The reaction of a halo-indazole with a pyridine-derived boronic acid is a common strategy. researchgate.net For instance, the synthesis of Niraparib, a PARP inhibitor containing the 3-(pyridin-3-yl)-1H-indazole core, has been achieved via a Suzuki coupling employing 3-pyridine boronic acid. googleapis.com The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. While unprotected nitrogen-rich heterocycles like indazoles can sometimes inhibit the palladium catalyst, specific ligands such as SPhos and XPhos have been shown to facilitate the coupling of even challenging substrates like 3-chloroindazole. nih.gov

EntryHalo-IndazoleBoronic Acid/EsterCatalyst / LigandBaseSolventYield
13-Chloroindazole5-Indole boronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂OModest nih.gov
25-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneGood
32-Bromopyridine(3-Cyano-5-fluorophenyl)boronic acidPd(OAc)₂ / PPh₃--- researchgate.net
4Aryl HalidePyridinyltrifluoroboratePd(OAc)₂ / RuPhosNa₂CO₃-Good nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Indazole and Pyridine Systems.

The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, making it a highly convergent and attractive approach for late-stage functionalization. libretexts.org

Stille Coupling Strategies for Indazole Derivatives

The Stille coupling offers an alternative palladium-catalyzed method for the formation of the indazole-pyridine C-C bond. This reaction pairs a halo-indazole with an organotin reagent, such as a pyridinylstannane. Although organotin compounds have toxicity concerns, the Stille reaction is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents.

The mechanism of the Stille reaction involves the oxidative addition of the halo-indazole to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. Recent advancements have introduced milder reaction conditions and expanded the substrate scope, making it a valuable tool in complex molecule synthesis. The inclusion of copper(I) salts can significantly accelerate the reaction rate.

EntryHalideOrganostannaneCatalyst / LigandAdditiveApplication
1Aryl ChlorideTri-n-butyltin reagentPd₂ (dba)₃ / P(t-Bu)₃CsFGeneral cross-coupling
2Aryl BromideOrganostannane-Cu(I) saltsRate enhancement
37-IodoisatinStannyl tyrosine derivative--Total synthesis of Himastatin

Table 2: General Conditions and Applications of the Stille Coupling.

While less common than the Suzuki coupling for this specific target, the Stille reaction remains a viable and powerful alternative, particularly in cases where the corresponding boronic acid is unstable or difficult to access.

Amide Coupling Reactions for N1-Acylated Indazole Derivatives

While the primary focus is on the core structure, the functionalization of the indazole nitrogen atoms is crucial for modulating the biological activity of many derivatives. N1-acylation is a common transformation used to introduce a variety of substituents.

Several methods exist for the selective N1-acylation of indazoles. Direct acylation with carboxylic acids can be achieved using coupling reagents. A one-pot method utilizing a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc₂O) system provides N1-acyl indazoles with high selectivity and in high yields, avoiding the need for pre-activated carboxylic acid derivatives. Another modern approach employs an electrochemical method where the indazole is reduced to an anion, which then reacts selectively at the N1 position with an acid anhydride. googleapis.com

In the context of drug development, such as for Niraparib, the final steps often involve amidation to form a carboxamide group. This can be achieved by reacting a corresponding ester intermediate with an ammonia (B1221849) source or by activating the carboxylic acid and reacting it with an amine. google.com

Intramolecular Cyclization Approaches

The formation of the indazole ring itself is a critical step in many synthetic sequences. Intramolecular cyclization strategies are widely employed and offer a robust way to construct this bicyclic system from acyclic precursors.

One common approach begins with a 2-halobenzonitrile derivative. For example, the synthesis of 5-bromo-1H-indazol-3-amine can be achieved by heating 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine. chemicalbook.com The reaction proceeds via nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization of the resulting hydrazone onto the nitrile group to form the 3-aminoindazole ring.

Another powerful method is the intramolecular Ullmann-type reaction. This involves a copper-catalyzed cyclization of a precursor, often a hydrazone formed from a 2-halo-aldehyde or ketone. While effective, these reactions can sometimes be plagued by poor reactivity or thermal hazards, necessitating careful optimization for large-scale production through techniques like high-throughput screening.

More recently, metal-free methods have been developed, such as the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which proceed through condensation and subsequent intramolecular electrophilic amination to form the indazole ring. nih.gov

Starting MaterialKey Reagent(s)Cyclization TypeProduct Type
5-Bromo-2-fluorobenzonitrileHydrazineNucleophilic substitution / Cyclization3-Aminoindazole chemicalbook.com
2-Haloaryl hydrazoneCopper catalystUllmann-typeN-substituted indazole
2-AminophenoneHydroxylamine derivativeElectrophilic aminationSubstituted indazole nih.gov
Homopropargyl azideInCl₃5-endo-dig hydroaminationPyrrole/Indole nih.gov

Table 3: Overview of Intramolecular Cyclization Strategies for Indazole and Related Heterocycles.

Considerations for Scalability and Process Chemistry of Indazole-Based Compounds

The transition from laboratory-scale synthesis to industrial production of indazole-based active pharmaceutical ingredients (APIs) like Niraparib presents significant challenges. Process chemistry focuses on developing safe, cost-effective, robust, and scalable synthetic routes.

For palladium-catalyzed couplings, key considerations include catalyst loading, cost of ligands, and removal of residual palladium from the final product. The use of highly active catalysts can minimize the amount of precious metal required. For large-scale production, purification methods like column chromatography are often avoided in favor of crystallization-based purifications. googleapis.comgoogle.com

The regioselectivity of reactions, particularly N-alkylation or N-acylation of the indazole ring, is a critical factor. Developing highly selective reactions, such as the N1-selective alkylation methods demonstrated on a 100g scale, is crucial to avoid difficult separations of N1/N2 isomers. rsc.org

Biological Activities and Pharmacological Profiles of 3 Pyridin 3 Yl 1h Indazol 5 Amine Derivatives

Broad Spectrum of Pharmacological Activities Associated with Indazole Derivatives

The indazole scaffold is a cornerstone for compounds with a wide range of biological effects. Research has demonstrated that indazole derivatives possess significant anti-tumor, anti-inflammatory, antimicrobial, and anti-HIV properties. sigmaaldrich.com They have also been investigated for their roles as anti-aggregatory and vasorelaxant agents, as well as for applications in treating neurodegenerative diseases and as male contraceptives. google.com The versatility of the indazole ring allows it to serve as a structural motif in numerous drug molecules, including several FDA-approved small-molecule anti-cancer drugs such as Niraparib, a PARP inhibitor, and Axitinib, a selective tyrosine kinase inhibitor. sigmaaldrich.comnih.gov The biological activity is highly dependent on the substitution patterns on the indazole core. For instance, N(1)-C(3)-disubstituted indazoles have yielded clinically used drugs like Granisetron, a 5-HT3 receptor antagonist for preventing chemotherapy-induced nausea. nih.gov This broad spectrum of activity underscores the importance of the indazole nucleus as a privileged structure in drug discovery. sigmaaldrich.com

Kinase Inhibition Mechanisms

A predominant area of investigation for indazole derivatives is their role as protein kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold has proven to be an effective framework for designing inhibitors that target various kinases involved in cell proliferation, survival, and angiogenesis.

Haspin Kinase Inhibition by 5-(pyridin-4-yl)-1H-indazole Derivatives

Haspin, an atypical serine/threonine kinase that phosphorylates histone H3 at threonine-3 (H3T3), is a key regulator of mitosis and is overexpressed in many cancers, making it a promising therapeutic target. Recent studies have identified derivatives of 5-(pyridin-4-yl)-1H-indazole as potent and selective inhibitors of Haspin.

Research has shown that the position of the nitrogen atom in the pyridine (B92270) ring is crucial for activity. A comparative study revealed that replacing a 4-pyridinyl ring with a 3-pyridinyl ring on the indazole scaffold led to a decrease in potency against Haspin. This suggests that the 4-pyridinyl moiety is preferred for achieving high inhibitory activity. Further optimization through substitutions on the indazole ring has yielded highly selective inhibitors. For example, compound 19 (4-acetyl benzoyl) , an N1-benzoylated 5-(4-pyridinyl)indazole derivative, demonstrated high selectivity for Haspin with an IC50 of 0.155 μM. Another derivative, compound 21 , which features an amide coupling of the indazole at N1 with m-hydroxyphenyl acetic acid, showed an IC50 value of 78 nM against Haspin and significant selectivity over other kinases. These findings highlight the 5-(pyridin-4-yl)-1H-indazole scaffold as a valuable starting point for developing selective Haspin inhibitors for cancer therapy.

CompoundDescriptionTarget KinaseIC50 (µM)
Compound 19 N1-(4-acetyl benzoyl)-5-(4-pyridinyl)indazoleHaspin0.155
Compound 18 N1-(2-acetyl benzoyl)-5-(4-pyridinyl)indazoleClk40.088
Haspin0.542
Compound 21 N1-(m-hydroxyphenyl acetic acid)-5-(pyridin-4-yl)-1H-indazol-3-amineHaspin0.078

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a critical role in cell proliferation, migration, and survival. Aberrant FGFR signaling is implicated in various cancers, making it a validated target for anticancer therapies. Indazole-based compounds have been successfully developed as potent inhibitors of FGFR kinases.

Structure-based drug design has led to the identification of indazole-containing fragments that inhibit FGFR1, FGFR2, and FGFR3 with IC50 values in the micromolar to nanomolar range. For instance, one study identified an indazole-based pharmacophore that led to a library of derivatives inhibiting FGFR1–3 in the range of 0.8–90 μM. Further optimization resulted in compound 9u , an indazole derivative with an excellent FGFR1 inhibitory activity of 3.3 nM and good kinase selectivity. Another study identified [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine (1) as an inhibitor of FGFR1 with an IC50 value of 100 nM. More recently, a series of 1H-indazole derivatives were designed as irreversible inhibitors of FGFR4, with compound 27i showing an IC50 of 2.4 nM and high selectivity. These examples demonstrate the utility of the indazole scaffold in generating potent and selective FGFR inhibitors.

CompoundTarget KinaseIC50 (nM)
9u FGFR13.3
9d FGFR115.0
[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine (1) FGFR1100
27i FGFR42.4

Phosphatidylinositol 3-Kinase (PI3K) Pathway Inhibition, including PDK1 and mTOR

The PI3K/Akt/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancer, regulating cell growth, proliferation, survival, and metabolism. Consequently, targeting key kinases in this pathway, such as PI3K, Akt, and mTOR, is a major focus of cancer drug discovery. Indazole derivatives have emerged as a promising class of inhibitors for this pathway.

A series of 3-amino-1H-indazole derivatives were synthesized and shown to possess broad-spectrum antiproliferative activity against various cancer cell lines. The lead compound, W24 , exhibited IC50 values ranging from 0.43 to 3.88 μM across four different cancer cell lines. Mechanistic studies confirmed that W24 functions as a PI3K/Akt/mTOR inhibitor, inducing cell cycle arrest at the G2/M phase and promoting apoptosis. The activation of Akt by PI3K involves the crucial kinase PDK1 (3-phosphoinositide-dependent kinase 1). Inhibition of this pathway can occur at multiple nodes, and dual PI3K/mTOR inhibitors are of particular interest. The development of indazole derivatives as inhibitors of the PI3K/Akt/mTOR pathway represents a viable strategy for creating new anti-cancer agents.

Extracellular Signal-Regulated Kinase (ERK1/2) Inhibition

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is crucial for transmitting signals from cell surface receptors to the nucleus to control gene expression and prevent apoptosis. The ERK pathway is often dysregulated in various cancers. Indazole derivatives have been identified as useful inhibitors of ERK1/2.

A patent discloses a series of indazole derivatives as potent ERK inhibitors. Notably, this includes compounds based on a n-(3-pyridin-4-yl-1H-indazol-5-yl)morpholine-2-carboxamide scaffold, demonstrating the direct application of pyridinyl-indazole structures in targeting the ERK pathway. Studies have shown that inhibiting ERK1/2 can suppress cancer-stromal interactions and metastasis. The inhibition of ERK1/2 in pancreatic stellate cells, for example, was shown to suppress the epithelial-mesenchymal transition (EMT) in cancer cells and reduce their viability and invasiveness. This highlights the therapeutic potential of indazole-based ERK inhibitors in oncology.

Akt (PKB) Kinase Inhibition

Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that acts as a central node in cell signaling, promoting survival and growth by inhibiting apoptosis. It is a critical downstream effector of the PI3K pathway. The indazole scaffold has been a foundation for the development of selective Akt inhibitors.

Abbott Laboratories reported the first selective Akt inhibitors based on an indazole framework. While some initial compounds also inhibited closely related kinases, this work established the potential of the indazole core for targeting Akt. The development of highly selective ATP-competitive Akt inhibitors is an active area of research to probe the specific roles of this kinase in cellular signaling. As mentioned previously, 3-amino-1H-indazole derivatives have been developed as inhibitors of the entire PI3K/Akt/mTOR pathway, underscoring the role of this scaffold in targeting Akt. The ability to modulate Akt activity through indazole-based inhibitors provides a powerful tool for cancer research and therapy.

Tyrosine Kinase Fyn Inhibition

The Fyn tyrosine kinase, a member of the Src family of kinases, is involved in various cellular signaling pathways. While the broader class of indazole-containing derivatives has been explored for kinase inhibition, specific research detailing the inhibitory activity of 3-(pyridin-3-yl)-1H-indazol-5-amine derivatives against Fyn kinase is not extensively documented in publicly available literature. The development of selective Fyn inhibitors remains an area of interest for therapeutic intervention in various diseases, but compounds based on this specific scaffold have not emerged as leading candidates in the reviewed studies.

Thymidine Kinase (TTK) Inhibition

Thymidine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical dual-specificity kinase that plays an essential role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Inhibition of TTK is a promising strategy for cancer therapy. Research has led to the development of potent TTK inhibitors based on a substituted 1H-indazol-5-amine core.

A notable class of inhibitors features an N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide or carboxamide structure. Systematic optimization of this series resulted in highly potent compounds. For instance, CFI-400936 was identified as a powerful TTK inhibitor with an IC50 value of 3.6 nM and demonstrated significant activity in cell-based assays. Further structural modifications, such as replacing the polar 3-sulfonamide group with a heterocycle at the 4-position of the phenyl ring, led to the discovery of orally bioavailable TTK inhibitors like CFI-401870 , which also exhibits potent inhibition with an IC50 value under 10 nM.

Table 1: TTK Inhibitory Activity of Indazole Derivatives

Compound Target IC50 (nM) Key Structural Features
CFI-400936 TTK 3.6 Indazole core with a 3-sulfamoylphenyl group at position 3 and an acetamido moiety at position 5.
CFI-401870 TTK < 10 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide structure.

Pim Kinase Inhibition

Pim kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are implicated in the regulation of cell survival, proliferation, and apoptosis. They are considered valuable targets in oncology. However, a review of the scientific literature does not prominently feature derivatives of the this compound scaffold as inhibitors of Pim kinases. While numerous heterocyclic compounds have been developed as Pim kinase inhibitors, the focus has been on other structural classes, such as imidazopyridazines and thiazolidinediones.

Enzyme and Receptor Modulation

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of neurotransmitters like dopamine. Its inhibition is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. Indazole-based structures have been successfully developed as highly potent and selective MAO-B inhibitors.

Specifically, indazole-5-carboxamides have emerged as a class of reversible and selective MAO-B inhibitors with subnanomolar potency. acs.org Research has shown that derivatives such as N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide exhibit exceptional inhibitory activity against human MAO-B with an IC50 of 0.386 nM and over 25,000-fold selectivity against the MAO-A isoform. acs.org Further studies on C5- and C6-substituted indazoles confirmed that substitution at the C5 position yields particularly potent MAO-B inhibitors, with IC50 values ranging from 0.0025 to 0.024 µM. researchgate.net These findings underscore the potential of the indazole-5-amine and related carboxamide backbone in designing effective MAO-B inhibitors. acs.orgresearchgate.net

Table 2: MAO-B Inhibitory Activity of Indazole-5-Carboxamide Derivatives

Compound Target IC50 (nM) Selectivity (vs. MAO-A)
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide hMAO-B 0.386 >25,000-fold
N-(3,4-difluorophenyl-1H-indazole-5-carboxamide hMAO-B 1.59 >6,000-fold
(E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine hMAO-B 0.612 >16,000-fold

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

The calcitonin gene-related peptide (CGRP) receptor is a key player in the pathophysiology of migraine. Antagonists of this receptor have been successfully developed as acute treatments for this condition. The 1H-indazol-5-amine framework has been incorporated into molecules designed as CGRP receptor antagonists.

For example, atropoisomers of 4-(perfluoropropan-2-yl)-1H-indazol-5-amine have been studied in the context of CGRP receptor antagonist design. psychoactif.org The substitution pattern on the indazole ring is crucial for achieving high-affinity binding and antagonistic activity. While the direct 3-(pyridin-3-yl) derivative is not a marketed drug, the utility of the 1H-indazol-5-amine core is evident in the exploration of new chemical entities for CGRP antagonism. This highlights the versatility of the scaffold in targeting G-protein coupled receptors like the CGRP receptor. psychoactif.orgambeed.com

Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4) Positive Allosteric Modulation

The metabotropic glutamate receptor 4 (mGlu4), a member of the group III mGlu receptors, is a G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of synaptic transmission. Positive allosteric modulators (PAMs) of mGlu4 are of significant interest as they can potentiate the receptor's response to the endogenous ligand, glutamate, offering a potential therapeutic avenue for neurological and psychiatric disorders, including Parkinson's disease.

While the core structure of this compound is a subject of broad medicinal chemistry interest, current research has not specifically detailed the activity of its direct derivatives as mGlu4 PAMs. However, studies on other heterocyclic scaffolds provide context for the type of molecules that exhibit this activity. For instance, a series of 1,2,4-oxadiazole (B8745197) derivatives have been identified as positive allosteric modulators of group III mGlu receptors, including mGlu4. nih.gov These compounds demonstrated EC50 values in the range of 282–656 nM for mGlu4 modulation. nih.gov Another class of compounds, pyrazolo[3,4-d]pyrimidines, has also been discovered as novel mGlu4 PAMs. cityu.edu.hk The exploration of such compounds highlights the ongoing search for selective and potent mGlu4 PAMs. Although direct evidence for this compound derivatives is pending, the structural motifs of known mGlu4 PAMs may guide future research in modifying the indazole-pyridine scaffold to target this receptor.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. nih.gov Inhibition of VEGFR, particularly VEGFR-2, is a well-established strategy in cancer therapy. nih.gov The indazole scaffold is a core component of several approved kinase inhibitors, including some that target VEGFR. researchgate.netmdpi.com

Derivatives of 3-amino-1H-indazole have shown promise as VEGFR-2 inhibitors. Research has indicated that the combination of a pyridine moiety with nitrile and amine groups on a 3-fluorobenzene scaffold can lead to potent VEGFR-2 inhibitory activity, with one such compound demonstrating an IC50 of 3.62 µM, which was more potent than the reference drug sorafenib (B1663141) (IC50 = 4.85 µM). nih.gov The structural features of the 1H-indazole-3-amine framework are recognized as effective hinge-binding fragments for tyrosine kinases, a property leveraged in the design of kinase inhibitors like Linifanib. nih.gov

Furthermore, theoretical studies involving molecular docking have been used to investigate the interactions between indazole derivatives and the VEGFR-2 binding pocket, suggesting that these compounds can effectively engage with key amino acid residues. mdpi.com While specific IC50 values for the direct parent compound this compound are not extensively reported in the reviewed literature, the collective evidence strongly supports the potential of its derivatives as VEGFR-2 inhibitors. The strategic design of substitutions on the indazole and pyridine rings is a key area of investigation to optimize this inhibitory activity.

Anticancer Efficacy

The anticancer potential of this compound derivatives has been explored through various in vitro and in vivo studies, demonstrating their ability to inhibit cancer cell growth, induce programmed cell death, and modulate cell cycle progression.

In Vitro Antiproliferative and Cytotoxic Activities against Various Cancer Cell Lines

Derivatives of 3-amino-1H-indazole have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. In one study, a series of these derivatives were evaluated against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cell lines. cityu.edu.hk One particular derivative, compound 6o, showed a promising inhibitory effect on the K562 cell line with an IC50 value of 5.15 µM. cityu.edu.hk Another compound, 5k, displayed the best inhibitory action against HepG-2 cells with an IC50 of 3.32 µM. cityu.edu.hk

The following table summarizes the in vitro antiproliferative activity of selected 1H-indazole-3-amine derivatives against various cancer cell lines.

CompoundK562 (IC50, µM)A549 (IC50, µM)PC-3 (IC50, µM)HepG-2 (IC50, µM)
5k >5020.3118.643.32
6o 5.1522.1625.3320.18
5-Fu (control) 3.425.238.974.56
Data sourced from a study on 1H-indazole-3-amine derivatives. cityu.edu.hk

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism contributing to the anticancer efficacy of 3-amino-1H-indazole derivatives is their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. For instance, compound 6o was found to induce apoptosis in K562 cells in a dose-dependent manner. cityu.edu.hk At concentrations of 10, 12, and 14 µM, the total apoptosis rates were 9.64%, 16.59%, and 37.72%, respectively. cityu.edu.hk This apoptotic induction is potentially mediated through the inhibition of Bcl-2 family members and the p53/MDM2 pathway. cityu.edu.hknih.gov

Furthermore, these derivatives can influence cell cycle progression. Compound 6o was observed to affect the cell cycle distribution in K562 cells. nih.gov Analysis showed that treatment with this compound led to an increase in the proportion of cells in the G0/G1 phase, indicating a block at this stage of the cell cycle. nih.gov

In Vivo Antitumor Activity in Xenograft Models

The in vivo antitumor potential of compounds related to the this compound scaffold has been demonstrated in preclinical xenograft models. A novel pyridine derivative, identified as LHT-17-19, exhibited both antitumor and antimetastatic properties in mice with syngeneic Lewis lung carcinoma and on a heterotopic tumor model of non-small cell lung cancer in humanized animals. researchgate.net

While specific in vivo data for this compound itself is limited in the reviewed literature, studies on other structurally related compounds provide proof-of-concept for their potential efficacy in a whole-animal setting. For example, allicin, another small molecule, has been shown to significantly reduce neuroblastoma tumor burden in a patient-derived xenograft (PDX) mouse model. nih.gov Similarly, falcarindiol (B120969) has demonstrated significant inhibition of xenograft tumor growth in mice bearing HCT-116 cells. researchgate.net These findings underscore the therapeutic potential of targeting relevant pathways with small molecules and support the further investigation of this compound derivatives in in vivo cancer models.

Selectivity Profiles against Cancer Cell Lines versus Normal Cells

An essential characteristic of a promising anticancer drug is its selectivity, meaning it should be more toxic to cancer cells than to normal, healthy cells. Several 3-amino-1H-indazole derivatives have been evaluated for their selectivity. Compound 6o, which was effective against the K562 cancer cell line, showed significantly lower cytotoxicity against normal human embryonic kidney (HEK-293) cells, with an IC50 value of 33.2 µM. cityu.edu.hk

The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, is a useful metric for quantifying this selectivity. For compound 6o against K562 cells, the SI was calculated to be 6.45, which is considerably higher than that of the conventional chemotherapy drug 5-fluorouracil (B62378) (5-Fu), which had an SI of 0.14 against the same cell line. cityu.edu.hknih.gov In contrast, compound 5k, despite its potent activity against HepG-2 cells, exhibited high toxicity to normal HEK-293 cells (IC50 = 12.17 µM), resulting in poor selectivity. cityu.edu.hk

The following table presents the selectivity profiles of selected 1H-indazole-3-amine derivatives.

CompoundCancer Cell LineIC50 (µM) in Cancer CellsIC50 (µM) in HEK-293 (Normal Cells)Selectivity Index (SI)
5k HepG-23.3212.173.67
6o K5625.1533.206.45
5-Fu (control) K5623.420.480.14
Data sourced from a study on 1H-indazole-3-amine derivatives. cityu.edu.hknih.gov

This demonstrates that specific structural modifications to the 3-amino-1H-indazole scaffold can lead to derivatives with favorable selectivity profiles, a crucial aspect for the development of safer and more effective cancer therapies.

Other Potential Therapeutic Applications

Beyond their well-documented roles, derivatives of the this compound scaffold have shown promise in a variety of other therapeutic contexts. These include applications as anti-inflammatory, antimicrobial, and antileishmanial agents, as well as their relevance in the treatment of neurological disorders.

Anti-inflammatory Properties

Derivatives of indazole have demonstrated significant anti-inflammatory activity. researchgate.netnih.gov This activity is often attributed to the inhibition of key inflammatory mediators, including the cyclooxygenase-2 (COX-2) enzyme and pro-inflammatory cytokines. nih.govmdpi.com

Research has shown that various substituted indazoles can effectively reduce inflammation in experimental models. nih.gov For instance, a study on 4,5-dihydro-2H-indazoles identified several compounds with potent anti-inflammatory effects and a favorable gastrointestinal safety profile. nih.gov The mechanism of action for many of these derivatives involves the selective inhibition of COX-2, an enzyme upregulated during inflammation. nih.govnih.gov This targeted approach is a hallmark of many modern nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com

The anti-inflammatory potential of indazole derivatives is not limited to a single chemical class. Studies on 2,3-diphenyl-2H-indazole derivatives have also revealed in vitro inhibitory activity against human COX-2. mdpi.com This suggests that the indazole core can be modified in various ways to achieve anti-inflammatory effects.

Derivative ClassKey FindingsMechanism of ActionReference
Indazole Derivatives Significant, dose-dependent, and time-dependent inhibition of carrageenan-induced hind paw edema.Inhibition of cyclooxygenase-2, pro-inflammatory cytokines, and free radicals. nih.gov
4,5-dihydro-2H-indazoles Displayed distinctive anti-inflammatory profiles with a fast onset of action and good GI safety.Moderate to powerful selective inhibition of the COX-2 enzyme. nih.gov
2,3-diphenyl-2H-indazoles Showed in vitro inhibitory activity against human cyclooxygenase-2 (COX-2).Docking calculations suggest a similar binding mode to rofecoxib. mdpi.com
5-aryl-3-alkylthio-1,2,4-triazoles and sulfones Alkylsulfone derivatives were found to be potent analgesic-anti-inflammatory agents.Did not induce gastric lesions at active doses. nih.gov

Antimicrobial Activities

The indazole scaffold is a key component in a number of compounds with potent antimicrobial activity. nih.govorientjchem.org These derivatives have been shown to be effective against a range of bacterial and fungal pathogens. mdpi.comorientjchem.org

Studies have demonstrated the efficacy of N-methyl-3-aryl indazoles against various bacterial strains, including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.govorientjchem.org The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the indazole ring. orientjchem.org For example, certain substitutions can lead to excellent inhibitory activity against specific microbial strains. orientjchem.org

Furthermore, 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com The development of new indazole-based compounds is a promising area of research for combating drug-resistant bacteria and fungi. orientjchem.org

Derivative ClassTested AgainstKey FindingsReference
N-methyl-3-aryl indazoles Xanthomonas campestris, Escherichia coli, Bacillus cereus, Bacillus megaterium, Candida albicansCompounds 5a, 5b, 5i, and 5j showed excellent inhibitory activity. orientjchem.org
2,3-diphenyl-2H-indazoles Candida albicans, Candida glabrataCompounds 18 and 23 showed in vitro growth inhibition. mdpi.com
2-Isothiocarbamoyl substituted fused pyrazolines Gram-negative and Gram-positive bacteriaS-alkyl derivatives were evaluated for activity. nih.gov
1,3,5-triazine aminobenzoic acid derivatives Staphylococcus aureus, Escherichia coliSeveral compounds showed antimicrobial activity comparable to ampicillin. nih.gov

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which current treatments have significant limitations, including toxicity and drug resistance. nih.govnih.gov Indazole derivatives have emerged as a promising class of compounds in the search for new antileishmanial drugs. nih.govmdpi.com

Research has shown that certain indazole derivatives exhibit potent activity against various Leishmania species. nih.govnih.gov For example, 3-chloro-6-nitro-1H-indazole derivatives have demonstrated inhibitory activity against Leishmania infantum, Leishmania tropica, and Leishmania major. nih.gov The efficacy of these compounds can be significantly altered by modifying the heterocyclic rings attached to the indazole core. nih.gov Molecular docking studies suggest that these derivatives may act by inhibiting the parasite's trypanothione (B104310) reductase enzyme. nih.govtandfonline.com

In vivo studies have also provided evidence for the antileishmanial potential of indazole derivatives. In a mouse model of cutaneous leishmaniasis, the compound NV6, a 3-alkoxy-1-benzyl-5-nitroindazole derivative, showed leishmanicidal activity comparable to the standard drug amphotericin B, significantly reducing lesion development and parasite load. mdpi.comscilit.com

Derivative ClassTested AgainstKey FindingsProposed MechanismReference
3-chloro-6-nitro-1H-indazole derivatives L. infantum, L. tropica, L. majorSeven derivatives showed strong to moderate activity against L. infantum. Compound 13 was a promising inhibitor of L. major.Inhibition of trypanothione reductase. nih.govtandfonline.com
3-alkoxy-1-benzyl-5-nitroindazole derivatives Leishmania amazonensis (in vivo)Compound NV6 showed activity comparable to amphotericin B, reducing lesion size and parasite load.Not specified. mdpi.comscilit.com
2-benzyl-5-nitroindazolin-3-one derivatives Leishmania amazonensis (in vitro)Four compounds were as active as Amphotericin B against intracellular amastigotes.Not specified. nih.gov

Relevance in Neurological Disorders

The indazole scaffold has also been explored for its potential in treating neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.netbenthamscience.com Derivatives of indazole have been shown to possess neuroprotective and other beneficial properties relevant to these conditions. researchgate.net

One area of focus has been the inhibition of enzymes implicated in the pathology of Alzheimer's disease, such as cholinesterases and beta-secretase 1 (BACE1). researchgate.net Some 5-substituted indazole derivatives have been found to act as inhibitors of both acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and BACE1. researchgate.net In addition to enzyme inhibition, certain indazole derivatives have demonstrated anti-inflammatory and neuroprotective effects in cell-based models, protecting against Aβ-induced cell death. researchgate.net

Furthermore, N-aromatic-substituted indazole derivatives have been developed as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a kinase implicated in neuronal apoptosis. nih.govnih.gov These inhibitors have shown good oral bioavailability and high brain penetration, making them promising candidates for further development. nih.govnih.gov Indazole-based compounds have also been investigated for their anticonvulsant activity. researchgate.net

Derivative ClassTarget/ApplicationKey FindingsReference
5-substituted indazole derivatives Alzheimer's DiseaseActed as inhibitors of AChE, BuChE, and BACE1; showed anti-inflammatory and neuroprotective effects. researchgate.net
N-aromatic-substituted indazole derivatives JNK3 Inhibition (Neuroprotection)Potent and highly selective JNK3 inhibitors with good oral bioavailability and high brain penetration. nih.govnih.gov
Indazole substituted-1,3,4-thiadiazoles Anticonvulsant ActivityCompounds 7b and 7d were found to be the most potent in the series with no neurotoxicity at the maximum dose. researchgate.net
Pyrimido[1,2-b]indazole derivatives Monoamine Oxidase B (MAO-B) InhibitionSelective inhibitors of human MAO-B with neuroprotective activity. benthamscience.com

Structure Activity Relationship Sar Studies of Indazole Pyridine Scaffolds

Elucidation of Structural Determinants for Potency and Selectivity

The potency and selectivity of indazole-pyridine compounds are governed by the specific arrangement and nature of their constituent parts. The core indazole structure is crucial, often proving superior to other heterocyclic systems like benzoimidazole or imidazopyridine in certain inhibitor classes. nih.gov The relative orientation of the indazole and pyridine (B92270) rings, along with the substituents on each, dictates the molecule's ability to fit into the ATP-binding pocket of a target kinase and form key interactions. nih.gov

Key interactions often involve hydrogen bonds formed by the indazole N1-H and specific residues in the hinge region of the kinase. The substituents on both the indazole and pyridine rings then fine-tune potency and selectivity by forming additional interactions with hydrophobic pockets and solvent-exposed regions of the active site.

Impact of Substitutions on the Indazole Ring (e.g., C3, C5, C6, C7, N1)

Modifications to the indazole ring are a critical strategy for optimizing the biological activity of these compounds. Each position on the ring offers a vector for modification that can significantly alter potency, selectivity, and pharmacokinetic properties.

N1 Position: The N1 position is frequently substituted to modulate activity and physical properties. In studies of YC-1 analogues, substituting the N1 position with a benzyl (B1604629) group bearing fluoro or cyano groups at the ortho position of the benzene (B151609) ring resulted in better inhibitory activity compared to substitutions at the meta or para positions. nih.gov This highlights the sensitivity of the N1 substituent's interaction with the target protein.

C3 Position: The C3 position is often where the pyridine ring or another aryl group is attached. The nature of this group is a primary determinant of activity. In a series of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for strong inhibitory activity. nih.gov This indicates that the C3 substituent is vital for engaging with the enzyme's active site.

C4 and C6 Positions: Substituents at the C4 and C6 positions of the indazole ring have been shown to be crucial for IDO1 inhibition, demonstrating that these positions can be modified to fine-tune the molecule's interaction with hydrophobic pockets in the target enzyme. nih.gov

The table below summarizes the impact of various substitutions on the indazole ring from different studies.

PositionSubstituentEffect on ActivityTarget/Assay
N1 ortho-Fluoro benzylIncreased inhibitory activity nih.govsGC activation nih.gov
N1 meta- or para-Fluoro benzylReduced inhibitory activity nih.govsGC activation nih.gov
C3 Carbohydrazide moietyCrucial for strong inhibition nih.govIDO1 enzyme nih.gov
C4/C6 Various substituentsCrucial for inhibitory activity nih.govIDO1 enzyme nih.gov

Influence of Modifications on the Pyridine Ring (e.g., Position of Nitrogen, Substituents)

The pyridine ring serves as a key interaction moiety in many indazole-based inhibitors. Its modifications, including the position of the nitrogen atom and the addition of various substituents, are pivotal for optimizing biological activity.

The position of the nitrogen atom in the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) significantly affects the molecule's geometry and its ability to act as a hydrogen bond acceptor. This, in turn, influences binding affinity and selectivity. For instance, in the development of PPARγ modulators, replacing a phenyl ring with a 2-pyridyl group was a key step in reducing lipophilicity and discovering the clinical candidate DS-6930. nih.gov Subsequent studies on this scaffold showed that switching to 3-pyridyl or 4-pyridyl derivatives led to distinct SAR profiles. Unsubstituted 3-pyridine analogues had poor potency, and simple methyl substitutions did not significantly improve it. nih.gov

In contrast, for 4-pyridine derivatives, a 3-alkoxy group was found to be essential for potency. nih.gov This demonstrates how the interplay between the nitrogen's position and the substituent pattern dictates the compound's efficacy. In another example, replacing a phenyl ring with a pyridine ring in a series of FGFR inhibitors led to a dramatic decrease in activity, underscoring the specific requirements of the target's binding site. nih.gov

The table below illustrates how pyridine ring modifications affect activity in different compound series.

Ring TypeSubstituentEffect on ActivityTarget/Assay
2-Pyridine UnsubstitutedLed to discovery of potent modulator nih.govPPARγ nih.gov
3-Pyridine Unsubstituted or MethylPoor potency nih.govPPARγ nih.gov
4-Pyridine 3-MethoxyPotent agonist activity nih.govPPARγ nih.gov
4-Pyridine 3-Chloro or 3,5-DimethylLoss of high potency nih.govPPARγ nih.gov

Role of Linker Modifications and Side Chains

In a series of Rho-kinase inhibitors, the SAR studies indicated that derivatives with a linear-shaped β-proline moiety possessed enhanced activity compared to those with an angular-shaped α-proline moiety. nih.gov This highlights the importance of the linker's geometry in correctly orienting the pharmacophoric groups for optimal binding.

Similarly, in the development of VEGFR-2 inhibitors based on an indazole-pyrimidine scaffold, side chains at the 2-position of the pyrimidine (B1678525) ring were explored. nih.gov The introduction of hydrogen bond-forming groups like amides and sulfonamides resulted in enhanced activity compared to hydrophobic groups such as alkyl or halogen moieties. nih.gov Specifically, a sulfonamide-containing derivative showed potent activity with an IC₅₀ value of 34.5 nM. nih.gov This demonstrates that side chains capable of forming specific interactions can significantly boost potency.

Stereochemical Considerations in Ligand-Target Interactions

Stereochemistry is a critical factor in the interaction between a ligand and its biological target. The three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and efficacy, as proteins are chiral environments.

The importance of stereochemistry is evident in the development of ERK2 inhibitors. An S-isomer of a hydroxymethyl analogue was found to exhibit remarkable activity, with an IC₅₀ of 7.0 nM, underscoring the specific spatial requirements of the enzyme's active site. nih.gov

Ligand Efficiency and Optimization Strategies

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target relative to its size (typically measured by the number of heavy atoms). It is a key parameter for optimizing lead compounds, as it helps guide the selection of fragments and substituents that contribute most efficiently to binding affinity.

The optimization of indazole-pyridine scaffolds often involves a fragment-based approach. nih.gov This strategy begins with identifying small molecular fragments that bind weakly to the target. These fragments are then grown or combined to create more potent lead compounds. This method ensures that the added size and complexity contribute favorably to the binding energy. For example, a fragment-based approach combined with virtual screening was successfully used to identify potent Aurora kinase inhibitors based on the indazole scaffold. nih.gov

Another key optimization strategy is to temper the polarity and lipophilicity of the molecule. In the development of selective estrogen receptor degraders (SERDs), it was found that tempering the polarity of lipophilic side chains could lead to improved degradation efficacy. nih.gov This balancing act is crucial for achieving not only high potency but also favorable pharmacokinetic properties, such as good oral bioavailability. researchgate.net Structural modifications, such as converting 5-(pyridinon-1-yl)indazoles to 5-(furopyridinon-5-yl)indazoles, have been shown to provide compounds with enhanced pharmacokinetic properties and improved efficacy. researchgate.net

Computational and in Silico Approaches in Indazole Research

Molecular Docking Simulations for Binding Conformation and Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a ligand (in this case, 3-(pyridin-3-yl)-1H-indazol-5-amine) to the active site of a target protein.

Recent studies have employed molecular docking to investigate the interaction of indazole derivatives with various protein targets. For instance, docking studies on 1-trityl-5-azaindazole derivatives with the Murine double minutes-2 (MDM2) receptor and Peripheral Benzodiazepine Receptor (PBR) have revealed significant binding interactions. jocpr.comjocpr.com These studies highlight the importance of specific amino acid residues in the binding pocket for achieving high affinity. jocpr.comjocpr.com For example, docking of thiazolo[3,2-a] pyridine-6,8-dicarbonitrile derivatives against α-amylase showed that the most potent compound had a docking score of -7.43 kcal/mol. nih.gov

Through molecular docking, researchers can identify the key amino acid residues within the protein's binding site that are crucial for ligand recognition and binding. For example, in the study of 1-trityl-5-azaindazole derivatives, amino acids such as LEU43, GLN109, ILE141, LYS140, PHE23, and LEU30 in the PBR receptor were identified as critical for binding. jocpr.comjocpr.com Similarly, for the MDM2 receptor, GLN72 and HIS73 were found to be key interaction points. jocpr.comjocpr.com Understanding these critical residues is vital for designing more potent and selective inhibitors.

Beyond identifying individual critical residues, computational analysis allows for the mapping of the entire network of interactions between the ligand and the protein. This includes hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The stability of the ligand-protein complex is often dependent on this intricate network. For instance, the interaction network of thiazolo[3,2-a] pyridine-6,8-dicarbonitrile derivatives with α-amylase involved residues such as Trp58, Trp59, Tyr62, Gln63, and others, contributing to the stability of the complex. nih.gov

Molecular Dynamics (MD) Simulations for System Stability and Interaction Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the predicted binding mode and to analyze the flexibility of both the ligand and the protein.

In a study of pyrido fused imidazo[4,5-c]quinoline derivatives targeting phosphoinositide 3-kinase (PI3K), MD simulations were performed for a 100 ns timescale to evaluate the stability of the ligand-protein complex. nih.gov The simulations, which included calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), confirmed the stability of the most promising candidate within the binding site. nih.govresearchgate.net Similarly, MD simulations of thiazolo[3,2-a] pyridine-6,8-dicarbonitrile derivatives complexed with α-amylase showed that the system stabilized after 25 ns with minor fluctuations. nih.gov

Binding Free Energy Calculations (e.g., MM/GBSA)

To more accurately quantify the binding affinity of a ligand to its target, binding free energy calculations are employed. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for this purpose. It combines the molecular mechanics energy of the complex with a continuum solvent model to estimate the free energy of binding.

In a study on pyrido fused imidazo[4,5-c]quinoline derivatives, the MM/GBSA method was used to rescore the docking poses and eliminate false positives. nih.gov The compound with the best-predicted binding free energy was identified as a potent candidate. nih.gov The binding free energies calculated using MM/GBSA for various ligand-protein complexes often correlate well with experimental data and provide a more reliable prediction of inhibitory potency than docking scores alone. chemrxiv.org

Compound ClassTargetMethodKey Finding
Pyrido fused imidazo[4,5-c]quinolinesPI3KMM/GBSAIdentified compound 1j as having a better XP GScore than the reference compound. nih.gov
Thiazolo[3,2-a] pyridine-6,8-dicarbonitrileα-amylaseMolecular DockingCompound 4e showed the best docking score of -7.43 kcal/mol. nih.gov
1-trityl-5-azaindazole derivativesPBR & MDM2Molecular DockingShowed strong binding interactions with key amino acids. jocpr.comjocpr.com

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. This model can then be used to search large chemical databases (virtual screening) to identify new "hit" compounds with the desired activity.

A study on N3-phenylpyrazinones as corticotropin-releasing factor 1 receptor antagonists successfully developed a six-point pharmacophore model. nih.gov This model, consisting of two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring, was used to predict the activity of new compounds. nih.gov Similarly, a pharmacophore model was used to screen for and optimize novel inhibitors of casein kinase 1 (CK1), leading to the discovery of a potent lead compound. documentsdelivered.com

Predictive Computational Models for Pharmacokinetic Relevant Aspects (e.g., ADMET properties prediction)

A crucial aspect of drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov In silico models are widely used to predict these properties early in the drug discovery process, helping to identify and eliminate candidates that are likely to fail in later stages. nih.govidaampublications.in

Various online tools and software packages can predict a range of ADMET properties. For example, predictions for skin permeability, Caco-2 permeability (an indicator of intestinal absorption), and potential for hepatotoxicity can be generated. researchgate.net Studies on sulfonamide derivatives tethered with pyrazole (B372694) or pyridine (B92270) have utilized in silico ADMET prediction to assess their drug-likeness and potential for oral administration. nih.govresearchgate.net These predictions are critical for guiding the optimization of lead compounds to improve their pharmacokinetic profiles. idaampublications.in

PropertyPredicted Value/OutcomeSignificance
Intestinal AbsorptionHighIndicates good oral bioavailability. researchgate.net
Caco-2 PermeabilityHighSuggests good absorption from the gut. researchgate.net
Skin PermeabilityGoodImportant for potential topical applications. researchgate.net
HepatotoxicityLowReduces the risk of liver damage. researchgate.net
Oral Toxicity (LD50)Within acceptable rangeIndicates a potentially safe oral dosage window. researchgate.net

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as complex organic molecules. nih.gov By focusing on the electron density rather than the wave function, DFT provides a computationally efficient and accurate framework for predicting a wide range of molecular properties. For indazole derivatives, DFT calculations are instrumental in understanding their geometric and electronic features, which are crucial for their chemical behavior and biological activity.

Detailed research findings from DFT studies on analogous indazole structures offer a predictive glimpse into the properties of this compound. These studies typically employ hybrid functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

Molecular Geometry Optimization:

Table 1: Illustrative Optimized Geometrical Parameters for an Indazole Derivative Core Structure

ParameterBond/AngleCalculated Value
Bond Length (Å)C-C (benzene ring)1.38 - 1.41
C-N (pyrazole ring)1.32 - 1.38
N-N (pyrazole ring)1.35 - 1.39
Bond Angle (°)C-N-N (pyrazole ring)108 - 112
N-N-C (pyrazole ring)105 - 109
N-C-C (pyrazole ring)110 - 114
Note: These values are representative and based on DFT calculations of related indazole structures.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing molecular stability; a larger gap generally implies higher stability and lower reactivity. nih.gov For bioactive compounds, the distribution and energies of these orbitals are pivotal in understanding their interaction with receptor sites. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for an Indazole Derivative

Molecular OrbitalEnergy (eV)
HOMO-5.5 to -6.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap (ΔE)3.5 to 5.5
Note: These energy ranges are illustrative and derived from published DFT studies on various substituted indazoles. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping:

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. mdpi.comthermofisher.com The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow regions represent neutral or intermediate potentials. For this compound, the nitrogen atoms of the pyridine and pyrazole rings, as well as the amino group, are expected to be key sites of interaction, which would be clearly delineated on an MEP map. nih.govnih.gov

Vibrational Analysis:

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. This serves as a powerful tool for structural elucidation and confirmation. For instance, the characteristic stretching frequencies of the N-H bond in the amino group and the C=N and C=C bonds within the heterocyclic rings can be precisely calculated and compared with experimental data.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in an Indazole Derivative

Functional GroupVibrational ModeCalculated Wavenumber (cm⁻¹)
Amino (N-H)Symmetric Stretch3400 - 3450
Asymmetric Stretch3500 - 3550
Pyridine (C=N)Stretch1580 - 1620
Indazole (C=C)Aromatic Stretch1450 - 1600
Note: These are typical ranges for calculated vibrational frequencies and may vary based on the specific molecular environment and computational method.

Preclinical Research and Investigational Development

In Vivo Efficacy Studies in Animal Models

The anti-tumor activity of indazole-based compounds has been substantiated in various preclinical animal models. A notable example is the orally bioavailable ERK1/2 inhibitor, MK-8353, which has demonstrated significant efficacy in human cancer xenograft models. nih.govjci.org

In studies involving mice bearing human tumor xenografts, MK-8353 showed a dose-dependent effect on tumor growth, ranging from tumor growth inhibition to regression. jci.org For instance, in models using BRAF V600E-mutant cell lines, significant anti-tumor activity was observed. The compound's efficacy was comparable to another potent dual-mechanism inhibitor, SCH772984, across several preclinical cancer models. nih.govelsevierpure.comjci.org

In Vivo Efficacy of MK-8353 in Human Cancer Xenograft Models

Summary of anti-tumor activity in mice bearing human cancer cell lines.

Xenograft Model (Cell Line)Cancer TypeGenetic MutationObserved EffectSource
SK-MEL-28MelanomaBRAF V600EDose-dependent tumor growth inhibition and regression. nih.govjci.org
Colo-205Colon CancerBRAF V600EDose-dependent tumor growth inhibition and regression. nih.govjci.org

Furthermore, other indazole derivatives have shown promise in vivo. One such derivative, compound 2f , was found to suppress the growth of a 4T1 breast cancer tumor model without obvious side effects. rsc.org Similarly, another indazole-based compound, 6l , demonstrated the ability to suppress the growth of an implanted SUNE1 nasopharyngeal carcinoma xenograft. dntb.gov.ua These studies underscore the potential of the indazole scaffold in generating compounds with potent in vivo anti-cancer efficacy.

Assessment of Selectivity in Biological Systems

The therapeutic potential of kinase inhibitors is often linked to their selectivity, which can help maximize efficacy while minimizing off-target effects. Indazole derivatives have been developed to selectively target specific components of signaling pathways that are crucial for cancer growth. nih.gov

MK-8353, for example, is an inhibitor of ERK1/2. fiercebiotech.com Constitutive activation of the MAPK pathway, of which ERK1/2 is a critical downstream component, occurs in many cancers. nih.govjci.org Reactivation of this pathway is a well-documented mechanism of resistance to other MAPK inhibitors that target upstream proteins like BRAF and MEK. nih.govnih.gov By targeting the downstream kinase ERK, MK-8353 is designed to overcome this resistance mechanism. fiercebiotech.com Preclinical studies confirmed this selective activity, showing inhibition of phosphorylated ERK (pERK) in tumor tissues following administration of MK-8353. jci.org

Other research efforts have focused on developing indazole derivatives with high selectivity for other kinases. Studies have identified derivatives that are selective for Aurora A or Aurora B kinases, while others act as dual inhibitors. nih.gov Similarly, selective inhibitors for Fibroblast Growth Factor Receptors (FGFRs) and Glycogen Synthase Kinase-3 (GSK-3) have been developed from the indazole scaffold, demonstrating the chemical tractability of this core structure for achieving target selectivity. nih.govnih.gov For example, compound 119 , a 3(S)-thiomethyl pyrrolidine-1H-indazole derivative, displayed excellent potency and high selectivity for ERK 1/2. nih.gov

Identification of Investigational Indications for Indazole-Based Compounds

The diverse mechanisms of action and potent anti-proliferative activity of indazole-based compounds have led to their investigation across a range of cancer types. The primary focus has been on advanced or metastatic solid tumors, particularly those with known mutations in signaling pathways like the MAPK pathway. mdpi.comnih.gov

Key investigational indications for indazole derivatives include:

Advanced/Metastatic Solid Tumors : Early clinical trials for compounds like the ERK inhibitor MK-8353 enrolled patients with a variety of advanced solid tumors. nih.govallenpress.com

Melanoma : BRAF-mutant melanoma is a key target, as the MAPK pathway is constitutively active in this malignancy. MK-8353 has shown antitumor activity in patients with BRAF V600-mutant metastatic melanoma. elsevierpure.comallenpress.com

Colorectal Cancer : Cancers with BRAF or RAS mutations are also potential indications, although clinical responses in KRAS-mutant cancers have been limited for single-agent ERK inhibitors. allenpress.com

Non-Small Cell Lung Cancer (NSCLC) : NSCLC is a significant area of investigation for new therapeutic agents, including indazole derivatives. nih.govyoutube.comyoutube.com Specifically, lung squamous cell carcinoma (SqCC), which has fewer effective targeted therapies compared to lung adenocarcinoma, is an area of interest. nih.gov Research has focused on designing multi-target indazole inhibitors targeting kinases like FGFR1 and DDR2, which are important in lung SqCC. nih.gov

Other Cancers : The indazole ring is a structural element in approved drugs like Axitinib (for renal cell carcinoma) and Niraparib (for ovarian, fallopian tube, breast, and prostate cancer), highlighting the broad applicability of this chemical class against various cancers. nih.govwum.edu.pl

Overview of Indazole Derivatives in Clinical Development

The therapeutic potential of the indazole scaffold is underscored by the number of derivatives that have entered clinical development or have been approved for market. mdpi.comnih.gov At least 43 indazole-based drugs are reported to be in clinical trials or have been approved. mdpi.com

A prominent example of an investigational indazole derivative is MK-8353 , an oral ERK1/2 inhibitor. nih.gov

Phase I Trials : MK-8353 underwent Phase I clinical trials to evaluate its activity in patients with advanced solid tumors. nih.govelsevierpure.com The study (NCT01358331) enrolled patients with various cancers, including those with BRAF or RAS mutations. nih.govallenpress.com

Clinical Activity : In the trial, MK-8353 demonstrated antitumor activity, with three out of fifteen evaluable patients experiencing a partial response; all responders had BRAF V600-mutant melanoma. nih.govnih.gov This provided clinical proof-of-concept for ERK inhibition in this patient population.

Development Status : The initial Phase I study was terminated by the sponsor for strategic reasons, not due to toxicity. allenpress.com The development highlighted the potential for ERK inhibitors, likely in combination with other agents, to address resistance to MAPK-pathway-targeted therapies. fiercebiotech.com

Other indazole derivatives that have reached clinical application include:

Niraparib : A PARP inhibitor used for treating recurrent epithelial ovarian, fallopian tube, primary peritoneal, breast, and prostate cancer. nih.gov

Axitinib : A tyrosine kinase inhibitor approved for renal cell carcinoma. wum.edu.pl

Entrectinib : A potent inhibitor of anaplastic lymphoma kinase (ALK). nih.gov

Future Perspectives and Research Trajectories

Strategies for Enhancing Potency and Selectivity of 3-(pyridin-3-yl)-1H-indazol-5-amine Analogues

The development of more effective and safer kinase inhibitors hinges on achieving high potency against the intended target while minimizing off-target effects. For analogues of this compound, research leverages structure-activity relationship (SAR) studies and computational design to guide chemical modifications.

Structure-Activity Relationship (SAR) Studies: The 1H-indazole-3-amine framework is an effective fragment for binding to the hinge region of many kinases. mdpi.comnih.gov SAR studies focus on modifying different positions of the indazole and pyridine (B92270) rings to improve binding affinity and selectivity. For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, introducing fluorine substituents was a key strategy. nih.gov One such analogue, compound 2a , which features a 2,6-difluoro-3-methoxyphenyl group, demonstrated potent activity against FGFR1 and FGFR2. nih.gov Similarly, in the design of Aurora kinase inhibitors, substitutions at the C5 or C6 position of the indazole core with groups like phenyl urea (B33335) or phenyl amide resulted in compounds with IC₅₀ values below 1 µM. nih.gov

Computational and Fragment-Based Design: In silico methods are instrumental in identifying novel derivatives with enhanced properties. Fragment-based and knowledge-based drug design approaches have successfully identified potent Aurora kinase inhibitors with an indazole scaffold. nih.gov Computational modeling helps elucidate how different substituents on the indazole core can confer selectivity for different kinase isoforms by targeting specific amino acid residues in the binding pocket, such as Arg220, Thr217, or Glu177 in Aurora kinases. nih.gov This rational design approach accelerates the optimization process, moving from initial hits to lead compounds with desired potency and selectivity profiles.

Modification StrategyTarget KinaseKey FindingsResulting Compound ExampleReference
Introduction of fluorine substituentsFGFRAddition of a 2,6-difluoro-3-methoxyphenyl group significantly enhanced potency.Compound 2a (FGFR1 IC₅₀ < 4.1 nM, FGFR2 IC₅₀ = 2.0 nM) nih.gov
Substitution at C5/C6 of indazoleAurora KinasesPhenyl urea, phenyl amide, or benzylamine (B48309) substitutions led to potent inhibitors.Compound 53c (IC₅₀ < 1 µM) nih.gov
Structural modification of 1H-indazole-3-amideMultiplePiperazine substitution yielded a compound with a broad spectrum of activity and good selectivity.Compound 6o (K562 cell line IC₅₀ = 5.15 µM) mdpi.comresearchgate.net
Conformation constraintHBV Capsid AssemblyConstraining the conformation of sulfamoylbenzamide derivatives led to a new potent chemotype.Compound 56 (EC₅₀ = 0.034 μM) acs.org

Addressing Mechanisms of Resistance in Therapeutic Applications

A significant challenge in targeted cancer therapy is the development of drug resistance, which often arises from mutations in the target kinase. Designing inhibitors that can overcome this resistance is a critical area of research.

Overcoming Acquired Resistance: One common mechanism of resistance is the emergence of "gatekeeper" mutations in the ATP-binding pocket of the kinase, which can prevent the inhibitor from binding effectively. Strategies to circumvent this include:

Designing Inhibitors with Distinct Binding Modes: Developing new generations of inhibitors that bind to the target protein in a different manner than existing drugs can bypass resistance mutations. For example, in the context of ALK-positive cancers, the inhibitor lorlatinib (B560019) was designed to be effective against mutations that confer resistance to earlier-generation inhibitors like crizotinib. nih.gov This paradigm of creating drugs with non-overlapping resistance profiles is a key strategy for indazole analogues. nih.gov

Developing Covalent Inhibitors: This approach involves designing a molecule with an electrophilic group (e.g., an acrylamide) that can form a permanent covalent bond with a nucleophilic residue, such as a cysteine, in the target's binding site. nih.gov This can lead to more durable inhibition and can be effective against mutations that weaken non-covalent binding interactions.

Proactive Resistance Strategy: Advanced techniques like CRISPR-Cas9 genome editing can be used to introduce potential resistance-conferring mutations into cells before a drug enters clinical trials. nih.gov This allows researchers to study how resistance might develop and to proactively design inhibitors or combination therapies that will remain effective.

Exploration of Combination Therapies with Existing Agents

Combining therapeutic agents is a well-established clinical strategy to enhance efficacy, reduce side effects, and overcome or prevent drug resistance. nih.gov For indazole-based kinase inhibitors, this approach holds significant promise.

The rationale for combination therapy is often based on synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects. nih.gov This can be achieved by targeting different nodes within the same signaling pathway or by targeting parallel pathways that cancer cells use to survive. For instance, an indazole-based inhibitor targeting a specific kinase could be combined with a traditional chemotherapeutic agent or another targeted drug. This dual-pronged attack can be more effective at inducing cancer cell death and can make it more difficult for the cancer to develop resistance. nih.gov The exploration of synthetic lethality, where the combination of two drugs is lethal to cancer cells but not to normal cells, is another promising avenue. nih.gov

Discovery of Novel Biological Targets for Indazole Scaffolds

While much research has focused on well-established kinase targets, the versatility of the indazole scaffold allows for its application against novel biological targets. nih.govnih.gov This expands the potential therapeutic applications of indazole derivatives beyond their current scope.

Recent research has identified several new protein kinase targets for which indazole-based compounds have shown inhibitory activity:

Polo-like Kinase 4 (PLK4): PLK4 is a critical regulator of centriole duplication and has been identified as a therapeutic target for cancers with elevated levels of certain proteins like TRIM37. nih.gov A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were developed as highly potent PLK4 inhibitors, with compound K22 showing an IC₅₀ of 0.1 nM. nih.gov

PKMYT1 Kinase: In cancer cells with a defective G1/S checkpoint (a common occurrence), survival becomes highly dependent on the G2/M checkpoint, which is regulated by PKMYT1. Inhibiting PKMYT1 is therefore a promising therapeutic strategy. acs.org Novel indazole compounds have been recently described as inhibitors of PKMYT1 kinase for cancer treatment. acs.org

Cyclin-Dependent Kinase 7 (CDK7): CDK7 is involved in regulating both the cell cycle and transcription, making it a viable therapeutic target in cancer. researchgate.net Furthermore, its upregulation in autosomal dominant polycystic kidney disease (ADPKD) suggests a role in other proliferative diseases. A derivative, N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide (B2) , was found to be a potent and selective CDK7 inhibitor that suppressed renal cyst development in preclinical models. researchgate.net

Novel TargetTherapeutic AreaIndazole Compound ExampleKey FindingReference
Polo-like Kinase 4 (PLK4)Cancer (e.g., Breast Cancer)K22 (N-(1H-indazol-6-yl)benzenesulfonamide derivative)Potent PLK4 inhibition with an IC₅₀ of 0.1 nM. nih.gov
PKMYT1 KinaseCancerNovel indazole compoundsDisruption of the G2/M checkpoint in cancer cells. acs.org
Cyclin-Dependent Kinase 7 (CDK7)Cancer, ADPKDB2 (N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide)Potent and selective CDK7 inhibition (IC₅₀ = 4 nM); effective in ADPKD models. researchgate.net
Aurora KinasesCancer53c (Indazole derivative with benzylamine at C6)Sub-micromolar inhibition of Aurora kinases. nih.gov

Translational Research Opportunities from Bench to Clinic

Translating promising laboratory findings into effective clinical treatments is the ultimate goal of medicinal chemistry research. For this compound and its analogues, this involves navigating the path from preclinical validation to human clinical trials.

One key challenge in drug development is optimizing the pharmacokinetic properties of a lead compound, such as its solubility and metabolic stability. Poor solubility can limit a drug's absorption and in vivo efficacy. Researchers are exploring strategies like the development of prodrugs to address these issues. For example, in the development of hepatitis B virus (HBV) capsid assembly modulators, an indazole-based compound (56 ) showed high potency but poor solubility, leading to a lack of in vivo activity. acs.org To overcome this, an amino acid prodrug (65 ) and its citric acid salt (67 ) were prepared, which significantly improved solubility and demonstrated dose-dependent inhibition of HBV replication in an animal model. acs.org

Furthermore, several indazole-based drugs are already commercially available or in clinical trials, demonstrating the clinical viability of this scaffold. nih.govnih.gov For instance, Axitinib and Pazopanib are approved anticancer drugs containing the indazole core. nih.gov The CDK7 inhibitor SY-1365 is currently in clinical development for cancer therapy. researchgate.net These successes provide a roadmap and validate the continued investigation of new indazole derivatives, including analogues of this compound, for a variety of diseases. The journey from bench to bedside for these compounds will depend on rigorous preclinical testing and well-designed clinical trials to establish their safety and efficacy in patients.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.